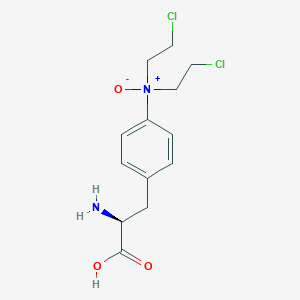

PX-478 free base

説明

特性

IUPAC Name |

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKQMLGAUOTSKT-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218687 |

Source

|

| Record name | PX-478 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685847-78-3 |

Source

|

| Record name | PX-478 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685847783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PX-478 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PX-478 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55OBY93SEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PX-478: A Technical Guide for the Inhibition of Hypoxia-Inducible Factor-1α in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-478 is a potent, orally active small molecule inhibitor of hypoxia-inducible factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[1] Elevated HIF-1α expression is a common feature in many human cancers and is associated with aggressive tumor growth, angiogenesis, and resistance to therapy.[2] PX-478 has demonstrated significant antitumor activity in a range of preclinical cancer models, making it a valuable tool for cancer research and a potential therapeutic agent.[3][4] This guide provides an in-depth overview of PX-478, its mechanism of action, and practical guidance for its use in both in vitro and in vivo experimental settings.

The free base of PX-478 is identified by the CAS number 685847-78-3 .[5] The more commonly used dihydrochloride salt has the CAS number 685898-44-6 .[3][6]

Core Properties and Specifications

A clear understanding of the physicochemical properties of PX-478 is essential for its effective application in research.

| Property | Value | Source |

| CAS Number (Free Base) | 685847-78-3 | [5] |

| CAS Number (HCl Salt) | 685898-44-6 | [3] |

| Molecular Formula (Free Base) | C13H18Cl2N2O3 | [5] |

| Molecular Weight (Free Base) | 321.20 g/mol | [5] |

| Molecular Formula (HCl Salt) | C13H20Cl4N2O3 | [3] |

| Molecular Weight (HCl Salt) | 394.11 g/mol | [3] |

| IUPAC Name (Free Base) | (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)aniline oxide | [5] |

| Synonyms | PX 478, S-2-amino-3-[4'-N,N,-bis(2-chloroethyl)amino]phenyl propanoic acid N-oxide dihydrochloride | [5][7] |

| Solubility (HCl Salt) | DMSO: 62.3 mg/mL, Water: 78.5 mg/mL, Ethanol: 42.7 mg/mL, DMF: 30.0 mg/mL | [3] |

Mechanism of Action: Multi-Level Inhibition of HIF-1α

PX-478 exerts its antitumor effects primarily through the comprehensive inhibition of HIF-1α.[8] Its mechanism is multifaceted and acts at several levels of HIF-1α regulation, independent of the von Hippel-Lindau (VHL) and p53 tumor suppressor pathways.[8][9]

Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation by the VHL E3 ubiquitin ligase.[10] In hypoxic tumor environments, this degradation is inhibited, leading to HIF-1α accumulation and the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[10][11]

PX-478 disrupts this pathway by:

-

Inhibiting HIF-1α Expression: It has been shown to decrease the levels of HIF-1α mRNA.[8]

-

Suppressing HIF-1α Translation: PX-478 inhibits the synthesis of the HIF-1α protein.[12]

-

Inhibiting HIF-1α Deubiquitination: The compound promotes the accumulation of polyubiquitinated HIF-1α, marking it for degradation.[7][8]

This multi-pronged attack leads to a significant reduction in HIF-1α protein levels and the subsequent downregulation of its target genes, such as VEGF and GLUT-1.[3][4]

Caption: Mechanism of PX-478 action on the HIF-1α signaling pathway.

Experimental Protocols

In Vitro Cell-Based Assays

The following is a generalized protocol for assessing the in vitro activity of PX-478.

1. Preparation of Stock Solutions:

-

PX-478 dihydrochloride is highly water-soluble.[3] For long-term storage, a stock solution can be prepared in a pH 4.0 buffer.[3]

-

Alternatively, stock solutions can be made in DMSO (up to 62.3 mg/mL) or ethanol (up to 42.7 mg/mL).[3][13]

-

Store stock solutions at -20°C. Aqueous solutions are not recommended for storage for more than one day.[13]

2. Cell Culture and Treatment:

-

Culture cancer cells of interest in their recommended media.

-

Plate cells at a suitable density for the intended assay (e.g., cytotoxicity, western blotting).

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of PX-478 in the cell culture medium from the stock solution.

-

Replace the existing medium with the PX-478-containing medium.

-

Incubate cells for the desired time period (e.g., 16-72 hours) under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions.[12][14]

3. Assessment of Cytotoxicity (MTT Assay):

-

After the incubation period, add MTT reagent to each well and incubate according to the manufacturer's protocol.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the IC50 value, which is the concentration of PX-478 that inhibits cell growth by 50%.

IC50 Values for HIF-1α Inhibition in Various Cancer Cell Lines:

-

PC-3 (prostate): 3.9 ± 2.0 µM[12]

-

MCF-7 (breast): 4.0 ± 2.0 µM[12]

-

Panc-1 (pancreatic): 10.1 ± 1.9 µM[12]

-

HT-29 (colon): 19.4 ± 5.0 µM[12]

4. Western Blot Analysis for HIF-1α Inhibition:

-

Lyse the treated cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody against HIF-1α.

-

Use a suitable secondary antibody and a chemiluminescent substrate for detection.

-

A loading control (e.g., β-actin) should be used to ensure equal protein loading.

Caption: A typical experimental workflow for in vitro evaluation of PX-478.

In Vivo Animal Studies

PX-478 is orally active and has demonstrated efficacy in various human tumor xenograft models.[3][4]

1. Formulation and Dosing:

-

PX-478 can be formulated in a suitable vehicle for oral gavage or intravenous administration. For IV administration, a neutral, isotonic buffered solution has been used.[3]

-

Dosing regimens will vary depending on the tumor model and study objectives. In murine models, doses have been administered to achieve tumor regression and growth delays.[3]

2. Tumor Xenograft Models:

-

Implant human cancer cells (e.g., HT-29, PC-3) subcutaneously into immunocompromised mice.

-

Allow tumors to establish to a palpable size (e.g., 0.15–0.40 cm³).[4]

-

Randomize animals into control and treatment groups.

-

Administer PX-478 according to the predetermined schedule.

3. Efficacy Evaluation:

-

Monitor tumor volume regularly using caliper measurements.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for HIF-1α and its target genes).

-

PX-478 has been shown to induce apoptosis in tumor xenografts, which can be assessed by techniques such as TUNEL staining.[4]

4. Combination Therapies:

-

PX-478 has been shown to enhance the antitumor effects of chemotherapy agents like gemcitabine and to act as a radiosensitizer.[4][15]

-

For combination studies, PX-478 can be administered before, during, or after the other treatment modality.

Conclusion

PX-478 is a well-characterized and potent inhibitor of HIF-1α with a multi-level mechanism of action. Its oral bioavailability and demonstrated preclinical efficacy make it an invaluable tool for investigating the role of hypoxia in cancer and for the development of novel anticancer therapies. This guide provides a foundational understanding of PX-478 and practical protocols to aid researchers in its effective application.

References

-

Nagao, A., Kobayashi, M., Sutoh, M., et al. (2019). An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. Molecules, 24(22), 4087. Available at: [Link]

-

Definition of HIF-1alpha inhibitor PX-478. NCI Drug Dictionary. National Cancer Institute. Available at: [Link]

-

Zhao, T., Ren, H., Jia, L., et al. (2015). Inhibition of HIF-1α by PX-478 enhances the anti-tumor effect of gemcitabine by inducing immunogenic cell death in pancreatic ductal adenocarcinoma. Oncotarget, 6(4), 2250–2262. Available at: [Link]

-

Palayoor, S. T., Mitchell, J. B., Cerna, D., et al. (2008). PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells. International Journal of Cancer, 123(10), 2430–2437. Available at: [Link]

-

Li, D., Zhang, H., Song, Y., et al. (2024). PX-478 induces apoptosis in acute myeloid leukemia under hypoxia by inhibiting the PI3K/AKT/mTOR pathway through downregulation of GBE1. Biochemical Pharmacology, 220, 116620. Available at: [Link]

-

Koh, M. Y., Spivak-Kroizman, T., Venturini, S., et al. (2008). Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α. Molecular Cancer Therapeutics, 7(1), 90-100. Available at: [Link]

-

Hashemi, S. M., Zare, A., Mohammadi, M., et al. (2024). PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer. Frontiers in Immunology, 15, 1349805. Available at: [Link]

-

Koh, M. Y., Spivak-Kroizman, T., Venturini, S., et al. (2008). Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha. Molecular Cancer Therapeutics, 7(1), 90-100. Available at: [Link]

-

Masoud, G. N., & Li, W. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B, 5(5), 378–389. Available at: [Link]

-

HIF1A. Wikipedia. Available at: [Link]

-

Results from a phase I, dose-escalation study of PX-478, an orally available inhibitor of HIF-1α. ResearchGate. Available at: [Link]

-

Semenza, G. L. (2007). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of the American College of Cardiology, 50(17), 1657-1661. Available at: [Link]

Sources

- 1. HIF1A - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor [mdpi.com]

- 8. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]

- 15. oncotarget.com [oncotarget.com]

Technical Deep Dive: PX-478 Free Base – Physicochemical Profile & Experimental Handling

This technical guide provides an in-depth analysis of the chemical properties, stability profile, and handling protocols for PX-478 Free Base , contrasting it with its standard hydrochloride salt form.

Part 1: Executive Summary & Chemical Identity

PX-478 (S-2-amino-3-[4'-N,N-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide) is a small-molecule inhibitor of Hypoxia-Inducible Factor-1

Critical Distinction: The free base is significantly less stable than the 2HCl salt and exhibits "base lability." It should generally be generated in situ for immediate use rather than isolated for long-term storage.

Chemical Identification

| Feature | PX-478 Free Base | PX-478 2HCl (Standard Salt) |

| CAS Number | 685847-78-3 | 685898-44-6 |

| Formula | ||

| Molecular Weight | 321.20 g/mol | 394.12 g/mol |

| IUPAC Name | (2S)-2-amino-3-[4-[bis(2-chloroethyl)oxidoamino]phenyl]propanoic acid | ... dihydrochloride |

| Chirality | S-enantiomer (L-phenylalanine derivative) | S-enantiomer |

| Appearance | Waxy solid / Viscous oil (Predicted) | Hygroscopic yellow/brown powder |

Part 2: Physicochemical Properties[4]

Solubility Profile

The solubility of PX-478 is heavily pH-dependent due to its zwitterionic nature (amino acid backbone) and the polarity of the N-oxide group.

-

Water: The Free Base has significantly reduced water solubility compared to the 2HCl salt (>50 mg/mL for salt). At neutral pH (near pI), the free base exists as a zwitterion, limiting solubility.

-

Organic Solvents: The Free Base is soluble in polar organic solvents (DMSO, Ethanol, DMF).

-

Partition Coefficient (LogP): The Free Base is more lipophilic than the salt, facilitating passive diffusion, but the N-oxide moiety makes it more polar than the parent molecule (Melphalan).

Ionization & pKa (Estimated)

PX-478 contains three ionizable centers. Understanding these is crucial for buffer selection.

-

-Carboxylic Acid:

-

-Amine:

-

N-Oxide Nitrogen: The N-oxide oxygen is weakly basic. The mustard nitrogen, being oxidized, loses its nucleophilic character and basicity compared to the parent amine. It does not protonate significantly in the physiological range.

Stability & Reactivity (Crucial)

The "Base Lability" Factor: Empirical data indicates PX-478 is most stable in acidic solutions (pH < 3). In neutral or basic conditions, the molecule degrades.

-

Mechanism: While the N-oxide prevents the rapid cyclization (aziridinium formation) typical of nitrogen mustards, the molecule remains sensitive. At basic pH, degradation pathways may include N-oxide elimination or hydrolysis of the chloroethyl arms.

-

Hygroscopicity: The salt is extremely hygroscopic; the free base is likely to be similarly sensitive to moisture, leading to hydrolysis.

Part 3: Visualization of Chemical Architecture

The following diagram illustrates the functional groups of PX-478 Free Base and their implications for stability and reactivity.

Figure 1: Structural dissection of PX-478 Free Base highlighting functional moieties and stability hotspots.

Part 4: Experimental Handling & Protocols

Protocol A: In Situ Generation of PX-478 Free Base

Use this protocol if you require the free base for liposomal encapsulation or non-aqueous chemistry. Do not store the product; use immediately.

Reagents:

-

PX-478 2HCl (Stock solid)

-

Sodium Bicarbonate (

) or Triethylamine (TEA) -

Organic Solvent (Ethyl Acetate or Dichloromethane)

-

Ice bath

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mg of PX-478 2HCl in 1 mL of cold water (

). The pH will be acidic (~2-3). -

Neutralization: Slowly add 1.05 equivalents of cold, dilute

(0.1 M) or TEA. Monitor pH to reach ~6.5–7.0. Caution: Do not exceed pH 7.5 to prevent degradation. -

Extraction: Immediately extract with 3 x 2 mL of cold Ethyl Acetate.

-

Drying: Dry the combined organic layer over anhydrous

for 5 minutes at -

Filtration: Filter quickly into the reaction vessel.

-

Usage: Use the solution immediately. Do not rotovap to dryness unless strictly necessary, as the concentrated free base may degrade exothermically or polymerize.

Protocol B: Standard Solubilization (2HCl Salt)

For standard biological assays, always use the salt form.

-

Solvent: Anhydrous DMSO (Fresh).

-

Concentration: Up to 20 mg/mL (approx 50 mM).

-

Procedure: Add DMSO to the vial. Vortex for 30 seconds. If undissolved, warm to

for <5 minutes. -

Storage: Aliquot and store at

. Stable for 6 months. Avoid freeze-thaw cycles.

Part 5: Stability & Degradation Logic

The following diagram details the degradation logic, emphasizing why acidic storage is required.

Figure 2: Stability cascade showing the vulnerability of PX-478 to basic conditions.

Part 6: References

-

Palayoor, S. T., et al. (2008).[3] "PX-478, an inhibitor of hypoxia-inducible factor-1alpha, enhances radiosensitivity of prostate carcinoma cells."[3][4] International Journal of Cancer, 123(10), 2430-2437.[3] Link

-

Welsh, S., et al. (2004). "Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1alpha."[1][2][5][4][6][7][8][9] Molecular Cancer Therapeutics, 3(3), 233-244. Link

-

Koh, M. Y., et al. (2008). "Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha." Molecular Cancer Therapeutics, 7(1), 90-100. Link

-

PubChem Compound Summary. (2025). "PX-478 Free Base."[2] National Center for Biotechnology Information. Link

-

Cayman Chemical. (2024). "PX-478 Product Information & Safety Data Sheet." Link

Sources

- 1. Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. apexbt.com [apexbt.com]

- 4. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Synthesis of PX-478 Free Base

Introduction: Targeting Hypoxia in Cancer Therapy with PX-478

PX-478 is a potent, orally active small molecule inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcription factor in the cellular response to low oxygen levels (hypoxia).[1][2] Hypoxia is a characteristic feature of the tumor microenvironment in many solid cancers and is associated with tumor progression, metastasis, and resistance to therapy.[3] HIF-1α orchestrates the transcription of numerous genes that promote key aspects of cancer cell survival, including angiogenesis, anaerobic metabolism (glycolysis), and resistance to apoptosis.[1][4]

By suppressing both constitutive and hypoxia-induced levels of HIF-1α, PX-478 effectively downregulates these survival pathways, leading to significant antitumor activity.[5][6] Preclinical studies have demonstrated that PX-478 can induce apoptosis in human tumor xenografts, inhibit the expression of HIF-1 target genes like vascular endothelial growth factor (VEGF) and glucose transporter-1 (Glut-1), and enhance the efficacy of radio- and chemotherapy.[6][7] The compound, chemically known as S-2-amino-3-[4′-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide, has advanced into clinical trials, highlighting its therapeutic potential.[3][6]

This guide provides a comprehensive overview of a plausible synthetic route for PX-478 free base, designed for drug development professionals and medicinal chemists. The proposed pathway is grounded in established principles of organic synthesis, with a focus on the rationale behind key strategic decisions and methodologies.

The HIF-1α Signaling Pathway: The Molecular Target of PX-478

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. Prolyl hydroxylase (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α, which is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex. This leads to ubiquitination and subsequent proteasomal degradation of HIF-1α. In a hypoxic environment, the lack of oxygen inactivates PHDs, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

PX-478 exerts its inhibitory effects at multiple levels, including the inhibition of HIF-1α transcription and translation, as well as interfering with its deubiquitination, ultimately reducing the functional pool of the protein.[3][8]

Retrosynthetic Strategy for PX-478

The chemical structure of PX-478, an N-oxide derivative of a modified L-phenylalanine, suggests a synthetic approach starting from a commercially available chiral precursor. A logical retrosynthetic analysis breaks the molecule down into simpler, more accessible starting materials.

This analysis points to a multi-step synthesis beginning with L-4-nitrophenylalanine. The key transformations include:

-

Protection of the native amino and carboxyl groups.

-

Reduction of the nitro group to an aniline.

-

Dialkylation of the resulting amine to install the bis(2-hydroxyethyl)amino moiety.

-

Chlorination to form the nitrogen mustard group.

-

N-Oxidation of the tertiary amine.

-

Deprotection to unmask the amino acid.

-

Neutralization to yield the final free base.

Proposed Synthetic Route and Experimental Protocols

The following section details a plausible, step-by-step synthesis of PX-478 free base.

Step 1: Protection of L-4-Nitrophenylalanine (Compound 2)

Rationale: The amino and carboxylic acid functional groups of the starting material must be protected to prevent them from interfering with subsequent reactions, particularly the reduction and alkylation steps. The Boc (tert-butyloxycarbonyl) group is an excellent choice for the amine due to its stability under many reaction conditions and its straightforward removal under acidic conditions. The carboxylic acid is converted to a methyl ester for similar reasons.

Protocol:

-

Suspend L-4-nitrophenylalanine (1 ) (1.0 equiv) in methanol (MeOH, ~0.2 M).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. Dissolve the resulting solid in dichloromethane (DCM).

-

To the DCM solution, add triethylamine (TEA) (2.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

-

Stir at room temperature for 4-6 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-4-nitrophenylalanine methyl ester (2 ).

Step 2: Reduction of the Nitro Group (Compound 3)

Rationale: The nitro group is reduced to a primary amine, which is the site for the subsequent crucial C-N bond-forming reaction. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.

Protocol:

-

Dissolve the protected nitro compound 2 (1.0 equiv) in methanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature for 6-12 hours until starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain N-Boc-L-4-aminophenylalanine methyl ester (3 ).

Step 3: Bis-alkylation with Ethylene Oxide (Compound 4)

Rationale: This step installs the two hydroxyethyl arms onto the aniline nitrogen. Ethylene oxide is a highly reactive electrophile for this purpose. The reaction is typically performed in acetic acid, which protonates the ethylene oxide, activating it towards nucleophilic attack by the amine.

Protocol:

-

Dissolve the aniline derivative 3 (1.0 equiv) in glacial acetic acid.

-

Cool the solution to 0-5°C.

-

Bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide (2.5-3.0 equiv) slowly. (Caution: Ethylene oxide is toxic and highly flammable).

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by pouring it into a cold, saturated NaHCO₃ solution to neutralize the acetic acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the diol intermediate (4 ).

Step 4: Chlorination of the Diol (Compound 5)

Rationale: The primary hydroxyl groups are converted to chlorides to form the reactive nitrogen mustard moiety. Thionyl chloride is an effective reagent for this transformation, converting alcohols to alkyl chlorides with the formation of gaseous byproducts (SO₂ and HCl).

Protocol:

-

Dissolve the diol 4 (1.0 equiv) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add thionyl chloride (SOCl₂) (2.2 equiv) dropwise.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

-

Dry over Na₂SO₄ and concentrate under reduced pressure to yield the protected dichloro intermediate (5 ).

Step 5: N-Oxidation of the Tertiary Amine (Compound 6)

Rationale: The tertiary aromatic amine is selectively oxidized to an N-oxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The N-oxide is a key structural feature of PX-478.

Protocol:

-

Dissolve the dichloro compound 5 (1.0 equiv) in DCM.

-

Cool to 0°C and add m-CPBA (1.1-1.3 equiv) portion-wise.

-

Stir the reaction at 0°C for 2-4 hours.

-

Wash the reaction mixture with a saturated sodium sulfite (Na₂SO₃) solution to destroy excess peroxide, followed by saturated NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to give the protected N-oxide (6 ).

Step 6 & 7: Deprotection and Free Base Isolation (PX-478)

Rationale: The final steps involve the removal of both the Boc and methyl ester protecting groups, followed by neutralization to obtain the target free base. A strong acid like HCl in dioxane or trifluoroacetic acid (TFA) can simultaneously cleave the Boc group (forming a carbocation) and hydrolyze the ester. Subsequent neutralization with a mild base will yield the zwitterionic free base.

Protocol:

-

Dissolve the protected N-oxide 6 (1.0 equiv) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir at room temperature for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Concentrate the reaction mixture in vacuo to obtain the crude PX-478 dihydrochloride salt.

-

Dissolve the crude salt in a minimum amount of water and cool in an ice bath.

-

Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH reaches ~7-8.

-

The PX-478 free base will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol or diethyl ether.

-

Dry the product under vacuum to yield pure PX-478 free base .

Data Summary

The following table summarizes the expected outcomes for the proposed synthetic route. Yields and purity are estimates and will depend on optimization and scale.

| Step | Compound Name | Molecular Formula | Expected Yield (%) | Purity Target (%) | Key Analytical Data (Expected m/z [M+H]⁺) |

| 1 | N-Boc-L-4-nitrophenylalanine methyl ester | C₁₅H₂₀N₂O₆ | 90-95 | >95 | 325.1 |

| 2 | N-Boc-L-4-aminophenylalanine methyl ester | C₁₅H₂₂N₂O₄ | 85-95 | >95 | 295.2 |

| 3 | N-Boc-L-4-[bis(2-hydroxyethyl)amino]phenylalanine methyl ester | C₁₉H₃₀N₂O₆ | 70-80 | >95 | 383.2 |

| 4 | N-Boc-L-4-[bis(2-chloroethyl)amino]phenylalanine methyl ester | C₁₉H₂₈Cl₂N₂O₄ | 75-85 | >95 | 420.1 (isotope pattern) |

| 5 | Protected PX-478 N-Oxide | C₁₉H₂₈Cl₂N₂O₅ | 70-80 | >95 | 436.1 (isotope pattern) |

| 6/7 | PX-478 Free Base | C₁₃H₁₈Cl₂N₂O₃ | 80-90 | >98 | 337.1 (isotope pattern) |

Conclusion

This guide outlines a robust and chemically sound synthetic route for the preparation of PX-478 free base, a clinically relevant inhibitor of HIF-1α. The strategy leverages common protecting group chemistry and standard organic transformations to build the complex target molecule from the readily available chiral starting material, L-4-nitrophenylalanine. Each step is rationalized to provide a clear understanding of the underlying chemical principles. The described protocols, while requiring optimization for large-scale synthesis, provide a solid foundation for researchers and drug development professionals working on the synthesis of PX-478 and related compounds.

References

-

Px 478 | C13H20Cl4N2O3 | CID 11234794 - PubChem . National Institutes of Health. [Link]

-

Treatment with HIF-1alpha antagonist PX-478 inhibits progression and spread of orthotopic human small cell lung cancer and lung adenocarcinoma in mice . PubMed. [Link]

-

Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1α . AACR Journals. [Link]

-

Results from a phase I, dose-escalation study of PX-478, an orally available inhibitor of HIF-1α . ResearchGate. [Link]

-

PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells . National Institutes of Health. [Link]

-

PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer . Frontiers. [Link]

-

Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α . ResearchGate. [Link]

-

Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α . AACR Journals. [Link]

Sources

- 1. Px 478 | C13H20Cl4N2O3 | CID 11234794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Treatment with HIF-1alpha antagonist PX-478 inhibits progression and spread of orthotopic human small cell lung cancer and lung adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: PX-478 Mechanism and Downstream Transcriptional Landscape

Executive Summary

PX-478 (S-2-amino-3-[4'-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride) represents a critical tool in the modulation of the hypoxic tumor microenvironment. Unlike upstream inhibitors that target growth factor receptors, PX-478 acts as a direct suppressor of Hypoxia-Inducible Factor-1α (HIF-1α) accumulation.

This guide delineates the molecular mechanism of PX-478, specifically its dual-action inhibition of HIF-1α translation and deubiquitination.[1][2][3][4] It provides a rigorous analysis of the downstream transcriptional landscape—focusing on metabolic and angiogenic target genes—and offers validated protocols for quantifying these effects in preclinical models.

Mechanistic Core: The Dual-Inhibition Model

The efficacy of PX-478 stems from its ability to bypass the canonical oxygen-dependent degradation pathway (VHL-mediated). Instead, it suppresses HIF-1α levels through two distinct mechanisms, ensuring potency even in normoxic conditions or VHL-deficient tumors.

Primary Mechanism: Translational Suppression

PX-478 primarily inhibits the translation of HIF-1α mRNA.[1][3] Experimental evidence using

Secondary Mechanism: Inhibition of Deubiquitination

Under normal physiological conditions, HIF-1α is ubiquitinated and degraded. PX-478 has been observed to inhibit the deubiquitination process, leading to the accumulation of polyubiquitinated HIF-1α species that are functionally inert and marked for proteasomal degradation. This prevents the protein from translocating to the nucleus, dimerizing with HIF-1β (ARNT), and binding to Hypoxia Response Elements (HREs) [2].

Pathway Visualization

Figure 1: Molecular mechanism of PX-478 showing dual inhibition of translation and deubiquitination.

Downstream Target Gene Analysis[3]

The therapeutic impact of PX-478 is realized through the transcriptional suppression of genes driven by HREs. These targets are categorized by their physiological role in tumor survival.

Metabolic Reprogramming (The Warburg Effect)

Tumors rely on glycolysis for rapid energy production. PX-478 potently downregulates key glycolytic enzymes, starving the tumor of energy and biosynthetic precursors.

-

SLC2A1 (GLUT1): The primary glucose transporter. PX-478 treatment results in a significant reduction of GLUT1 protein in xenograft models, correlating with reduced glucose uptake [1][3].

-

HK2 (Hexokinase 2): Catalyzes the first committed step of glycolysis.

-

LDHA (Lactate Dehydrogenase A): Converts pyruvate to lactate, regenerating NAD+ for glycolysis. Its inhibition reverses the acidic tumor microenvironment [4].

-

PGK1 (Phosphoglycerate Kinase 1): Essential for ATP generation in the glycolytic pathway.

Angiogenesis and Vascular Function

HIF-1α is the master regulator of angiogenesis. PX-478 disrupts the vascular supply by suppressing factors that promote endothelial cell proliferation and migration.

-

VEGF-A (Vascular Endothelial Growth Factor A): The most critical target. PX-478 lowers plasma VEGF levels in mice to ~18% of control values within 2 hours of administration [1].[5]

-

EDN1 (Endothelin-1): A potent vasoconstrictor and mitogen implicated in vascular tone and tumor growth [5].

Extracellular Matrix (ECM) Remodeling

-

LOX (Lysyl Oxidase): Critical for collagen cross-linking and ECM stiffness, which facilitates metastasis. PX-478 significantly reduces LOX expression, impairing the structural integrity of the tumor niche [5].

Target Interaction Map

Figure 2: Functional categorization of downstream genes suppressed by PX-478.

Quantitative Data Summary

The following data aggregates findings from multiple xenograft and in vitro studies, illustrating the potency of PX-478 against HIF-1α and its targets.

| Parameter | Cell Line / Model | Value / Effect | Reference |

| IC50 (HIF-1α Protein) | PC-3 (Prostate) | 3.9 ± 2.0 µM | [2] |

| IC50 (HIF-1α Protein) | MCF-7 (Breast) | 4.0 ± 2.0 µM | [2] |

| IC50 (HIF-1α Protein) | HT-29 (Colon) | 19.4 ± 5.0 µM | [2] |

| VEGF Suppression | Mouse Plasma (in vivo) | Reduced to 18.8% of control (2h post-dose) | [1] |

| GLUT1 Suppression | HT-29 Xenografts | Reduced to 23.7% of control (14h post-dose) | [1] |

| Tumor Regression | PC-3 Xenografts (>0.8 cm³) | 64% Regression | [1] |

Experimental Protocols for Validation

To ensure scientific integrity, researchers must validate target suppression using robust protocols. The following methodologies are standardized for PX-478 evaluation.

Protocol A: Hypoxic Induction and Transcriptional Profiling (qPCR)

Objective: To verify the transcriptional suppression of HIF-1α targets (VEGF, GLUT1, LDHA).

-

Cell Seeding: Plate tumor cells (e.g., PC-3 or MCF-7) at

cells/well in 6-well plates. Allow attachment for 24 hours. -

Drug Treatment: Treat cells with PX-478 (concentrations: 0, 5, 10, 25 µM).

-

Control: Vehicle (sterile water or PBS).

-

-

Hypoxia Induction: Immediately place cells in a hypoxia chamber (1% O

, 5% CO-

Note: Parallel normoxic controls should be maintained.

-

-

RNA Extraction: Lyse cells using TRIzol reagent or a silica-column based kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA.

-

qPCR Analysis: Use primers for VEGF, SLC2A1, and LDHA. Normalize to B2M or 18S rRNA (avoid GAPDH or ACTB as they can be hypoxia-regulated).

-

Success Criteria: A dose-dependent decrease in target mRNA fold-change relative to the hypoxic vehicle control.

-

Protocol B: Western Blot for Translational Inhibition

Objective: To distinguish between protein degradation and translation inhibition.

-

Pre-treatment: Treat cells with PX-478 (25 µM) for 4 hours under normoxia.

-

Hypoxia Exposure: Transfer to hypoxia (1% O

) for 4–8 hours to stabilize HIF-1α. -

Pulse-Chase (Optional but rigorous): To confirm translational block, add Cycloheximide (100 µg/mL) to stop new synthesis and monitor decay rate vs. control.

-

Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.

-

Detection: Blot for HIF-1α (nuclear fraction preferred) and downstream targets (GLUT1, HK2).

-

Success Criteria: Absence of HIF-1α accumulation in hypoxia + PX-478 samples compared to hypoxia-only samples.[2]

-

References

-

Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1alpha. Source: Molecular Cancer Therapeutics (PubMed) URL:[Link]

-

Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha. Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

-

HIF-1α inhibitor PX-478 preserves pancreatic β cell function in diabetes. Source:[6] Science Translational Medicine URL:[7][Link][3]

-

Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo. Source: PubMed Central (PMC) URL:[Link][3]

-

Hypoxia inducible factor 1α inhibitor PX-478 reduces atherosclerosis in mice. Source:[8] Atherosclerosis (PMC) URL:[Link]

Sources

- 1. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. HIF-1α inhibitor PX-478 preserves pancreatic β cell function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypoxia inducible factor 1α inhibitor PX-478 reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

PX-478 effect on VEGF expression

PX-478: Targeted Suppression of the HIF-1 /VEGF Axis

Executive Summary

PX-478 (S-2-amino-3-[4'-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride) is a selective, orally bioavailable inhibitor of Hypoxia-Inducible Factor-1

The downstream consequence is a potent, hypoxia-dependent reduction in VEGF expression. This guide analyzes the causality between PX-478 administration and VEGF downregulation, providing validated protocols for quantifying this effect in preclinical models.

Mechanistic Foundation: The Translational Blockade

To understand how PX-478 lowers VEGF, one must look beyond simple transcriptional inhibition. The compound operates through a unique dual mechanism:

-

Inhibition of Translation: PX-478 suppresses the translation of HIF-1

mRNA, preventing protein accumulation even under hypoxic conditions where HIF-1 -

Inhibition of Deubiquitination: It interferes with the removal of ubiquitin chains, promoting proteasomal degradation of any residual HIF-1

.

Because VEGF is a direct transcriptional target of the HIF-1 complex (binding to the Hypoxia Response Element [HRE] in the VEGF promoter), the depletion of HIF-1

Pathway Visualization: PX-478 Intervention

Figure 1: Molecular mechanism of PX-478.[2][3] The drug primarily blocks the translation of HIF-1

Preclinical Efficacy & Data Analysis

The efficacy of PX-478 is highly context-dependent. It exhibits superior potency in hypoxic environments (common in solid tumor cores) compared to normoxic tissue.

Quantitative Impact on VEGF

The following data summarizes key findings from xenograft models (HT-29, PC-3) and in vitro studies.

| Experimental Model | Condition | PX-478 Dosage | VEGF Response | Key Observation |

| HT-29 Xenograft | In Vivo (Mice) | 120 mg/kg (i.p.)[4] | -81.2% (Plasma) | Rapid drop within 2 hours; correlates with HIF-1 |

| PC-3 Cells | In Vitro (Hypoxia 1% O | 25 | Significant Decrease | Hypoxia-induced VEGF spike is blunted; basal normoxic levels less affected. |

| MCF-7 Cells | In Vitro (Hypoxia) | 20 | Dose-dependent | Linear reduction in secreted VEGF protein (ELISA). |

| Primary Tumor | In Vivo | Chronic Dosing | -38% (Tissue) | Sustained suppression of VEGF protein in tumor homogenates. |

Critical Insight: PX-478 does not merely reduce baseline VEGF; it prevents the angiogenic switch triggered by hypoxia. In normoxic cells, where HIF-1

Experimental Validation Protocols

To replicate these findings, researchers must control oxygen tension rigorously. Standard incubators (21% O

Protocol A: Hypoxic Induction & Drug Treatment

Objective: Establish the biological context (Hypoxia) required for PX-478 activity.

-

Seeding: Plate cancer cells (e.g., HT-29, PC-3) at

cells/well in 6-well plates. Allow attachment for 24 hours. -

Drug Preparation: Dissolve PX-478 in sterile water or PBS (avoid DMSO if possible, or keep <0.1%). Prepare serial dilutions (1, 5, 10, 25, 50

M). -

Treatment: Replace media with drug-containing media.

-

Hypoxic Chamber: Immediately transfer plates to a hypoxic chamber (Invivo2 or similar) set to 1% O

, 5% CO-

Control: Maintain a duplicate set in a standard normoxic incubator.

-

-

Incubation: Incubate for 16–24 hours. Note: HIF-1

degrades within minutes of re-oxygenation. Harvest rapidly.

Protocol B: Quantification of Secreted VEGF (ELISA)

Objective: Measure functional VEGF output in supernatant.

-

Collection: Collect cell culture supernatant after 24h treatment. Centrifuge at 1000

for 5 mins at 4°C to remove debris. -

Storage: Assay immediately or store at -80°C.

-

Assay: Use a human VEGF Quantikine ELISA Kit (or equivalent).[5]

-

Add 50

L Assay Diluent + 200 -

Incubate 2h at Room Temp (RT).

-

Wash 3x. Add 200

L Conjugate. Incubate 1h. -

Wash 3x. Add 200

L Substrate Solution. Protect from light (20 min). -

Add 50

L Stop Solution.

-

-

Analysis: Read OD at 450 nm (correction 540 nm).

-

Normalization: Normalize VEGF concentration (pg/mL) to total cellular protein (mg) from the attached cells (lysed) to account for potential cytotoxicity of PX-478.

Experimental Workflow Diagram

Figure 2: Experimental workflow for validating PX-478 activity in vitro.

References

-

Koh, M. Y., et al. (2008). "Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha."[2] Molecular Cancer Therapeutics.[6]

-

Welsh, S. J., et al. (2004). "Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1alpha."[4] Molecular Cancer Therapeutics.[6]

-

Schwartz, D. L., et al. (2009). "The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects." Molecular Cancer Therapeutics.[6]

-

Lee, S. H., et al. (2024). "PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer."[7] Frontiers in Immunology.

-

Palayoor, S. T., et al. (2008). "PX-478, an inhibitor of hypoxia-inducible factor-1alpha, enhances radiosensitivity of prostate carcinoma cells." International Journal of Cancer.

Sources

- 1. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]

Metabolic Interception: A Technical Guide to PX-478 and GLUT-1 Regulation

Executive Summary

This technical guide analyzes the mechanistic and experimental landscape of PX-478 (S-2-amino-3-[4'-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride), a selective inhibitor of Hypoxia-Inducible Factor-1

Part 1: Mechanistic Foundation

The Hypoxia-GLUT1 Axis

In solid tumors, rapid proliferation outstrips vascular supply, creating regions of hypoxia (

A critical target of this complex is SLC2A1, the gene encoding Glucose Transporter 1 (GLUT-1). Upregulation of GLUT-1 increases glucose influx, fueling anaerobic glycolysis (the Warburg Effect) and ensuring tumor survival.[1]

PX-478 Mechanism of Action

PX-478 operates distinctively from proteasome inhibitors or PHD modulators. It inhibits the translation of HIF-1

The Cascade:

-

Entry: PX-478 enters the cell (mechanism partially diffusive/transport-mediated).

-

Inhibition: Blocks ribosomal translation of HIF-1

transcripts. -

Collapse: Nuclear HIF-1

levels drop. -

Downregulation: SLC2A1 transcription ceases.

-

Starvation: Surface GLUT-1 density decreases, reducing glucose uptake and inducing metabolic catastrophe.

Figure 1: The mechanistic intervention of PX-478 on the Hypoxia-GLUT1 signaling axis. PX-478 acts upstream of protein stabilization by blocking translation.

Part 2: Preclinical Efficacy & Data Profile

The following data summarizes the potency of PX-478 in suppressing HIF-1

| Cell Line | Tissue Origin | IC50 (HIF-1 | GLUT-1 Response (Hypoxia) | Key Reference |

| PC-3 | Prostate | 3.9 ± 2.0 µM | Significant Downregulation | |

| MCF-7 | Breast | 4.0 ± 2.0 µM | Reduced mRNA/Protein | |

| HT-29 | Colon | 19.4 ± 5.0 µM | Reduced Glucose Uptake | |

| Panc-1 | Pancreas | 10.1 ± 1.9 µM | Radiosensitization via metabolic block |

Key Insight: The variability in IC50 suggests that cell lines with higher basal glycolytic rates or constitutive HIF-1

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Glucose Uptake Assay (2-NBDG)

Objective: Quantify the functional consequence of PX-478 treatment on glucose influx under hypoxic conditions.

Reagents:

-

PX-478 (dissolved in water or DMSO; check solubility).

-

2-NBDG (Fluorescent glucose analog).

-

Glucose-free DMEM.

-

Hypoxia Chamber (

).

Workflow:

-

Seeding: Plate cells (

/well) in 96-well black-walled plates. Adhere overnight. -

Drug Treatment:

-

Group A: Normoxia Control (Vehicle).

-

Group B: Normoxia + PX-478 (10–25 µM).

-

Group C: Hypoxia Control (Vehicle).

-

Group D: Hypoxia + PX-478 (10–25 µM).

-

Validation Step: Incubate for 16–24 hours. Hypoxia must be continuous.

-

-

Starvation: Remove media. Wash 2x with PBS.[3][4] Add Glucose-free DMEM for 30 minutes (maintaining hypoxic conditions for Groups C/D).

-

Why? This upregulates surface transporters, maximizing the signal-to-noise ratio.

-

-

Uptake: Add 2-NBDG (100 µM final) in glucose-free media. Incubate for 20–30 minutes at

. -

Termination: Wash 3x with ice-cold PBS to stop transport.

-

Measurement: Read fluorescence (Ex/Em: 465/540 nm).

-

Normalization: Normalize to total protein content (BCA Assay) to account for potential anti-proliferative effects of PX-478.

Protocol B: "Rapid-Harvest" Western Blot for HIF-1 /GLUT-1

Objective: Detect labile HIF-1

Critical Steps:

-

Lysis Buffer Prep: Use RIPA buffer supplemented with Protease Inhibitors andDeferoxamine (100 µM) or CoCl

.-

Why? Deferoxamine mimics hypoxia/inhibits PHDs, preventing HIF-1

degradation during the physical lysis process.

-

-

Harvesting:

-

Ideally, lyse cells inside the hypoxia chamber.

-

If not possible, place plate on ice immediately upon removal and add lysis buffer within 10 seconds.

-

-

Blotting:

-

HIF-1

: 120 kDa. Run on 6-8% gel. -

GLUT-1: 45-55 kDa (often a smear due to glycosylation). Do not boil samples for GLUT-1; heat to

for 30 mins. Boiling aggregates hydrophobic membrane proteins.

-

Figure 2: Experimental workflow for validating PX-478 efficacy. Note the parallel processing of normoxic and hypoxic arms to confirm selectivity.

Part 4: Translational Context

PX-478 has progressed through Phase I clinical trials (e.g., NCT00522652 - Note: Trial status should be verified as completed/terminated in specific databases). The drug is orally bioavailable, a significant advantage over other HIF inhibitors like Echinomycin.

Biomarker Strategy: Researchers utilizing PX-478 in vivo (xenografts) should monitor:

-

GLUT-1 via PET:

F-FDG PET imaging is the gold standard for verifying the metabolic blockade in vivo. Successful treatment should correlate with a "cold" tumor signal. -

Plasma VEGF: As a downstream target of HIF-1

, VEGF levels often mirror GLUT-1 suppression and serve as a surrogate marker.

References

-

Welsh, S., Williams, R., Kirkpatrick, L., Paine-Murrieta, G., & Powis, G. (2004). Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1alpha. Molecular Cancer Therapeutics, 3(3), 233–244.[5]

-

Koh, M. Y., Spivak-Kroizman, T., Venturini, S., Welsh, S., Williams, R. R., Kirkpatrick, D. L., & Powis, G. (2008). Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha.[6] Molecular Cancer Therapeutics, 7(1), 90–100.

-

-

Zhao, T., Ren, H., & Li, J. (2015). Inhibition of HIF-1α by PX-478 enhances the anti-tumor effect of gemcitabine by inducing immunogenic cell death in pancreatic ductal adenocarcinoma.[8] Oncotarget, 6(4), 2250.

Sources

- 1. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of HIF-1α by PX-478 enhances the anti-tumor effect of gemcitabine by inducing immunogenic cell death in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Remodeling the Fortress: An In-Depth Technical Guide to the Role of PX-478 in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, characterized by a complex interplay of hypoxia, aberrant vasculature, immune suppression, and a remodeled extracellular matrix. At the heart of many of these processes lies the hypoxia-inducible factor-1α (HIF-1α), a master transcriptional regulator of cellular adaptation to low oxygen conditions. This technical guide provides a comprehensive exploration of PX-478, a potent and specific small molecule inhibitor of HIF-1α, and its multifaceted role in modulating the TME. We will delve into the molecular mechanisms of PX-478 action, its profound effects on angiogenesis, the intricate dance of immune cell modulation, and its emerging role in reshaping the tumor's structural scaffold. This guide is designed to equip researchers with the foundational knowledge and detailed experimental frameworks necessary to investigate and leverage the therapeutic potential of PX-478 in preclinical and translational settings.

The Tumor Microenvironment: A Hypoxia-Driven Ecosystem

Solid tumors are not merely collections of malignant cells but are complex, dynamic ecosystems where cancer cells co-evolve with a variety of stromal cells, immune cells, and the extracellular matrix (ECM)[1][2]. A cardinal feature of the TME is hypoxia, a state of low oxygen tension that arises from the rapid proliferation of cancer cells outstripping the existing blood supply[3]. This hypoxic landscape is a critical driver of tumor progression, metastasis, and therapeutic resistance[3].

In response to hypoxia, cancer cells activate a sophisticated adaptive response orchestrated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β)[4]. Under normoxic conditions, HIF-1α is rapidly degraded. However, in a hypoxic environment, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of a vast array of target genes, initiating a transcriptional cascade that profoundly reshapes the TME.

The consequences of HIF-1α activation are far-reaching and contribute to several hallmarks of cancer:

-

Angiogenesis: HIF-1α is a potent inducer of vascular endothelial growth factor (VEGF), a key signaling protein that promotes the formation of new, albeit often dysfunctional, blood vessels to supply the growing tumor[5].

-

Metabolic Reprogramming: It orchestrates a shift towards anaerobic glycolysis, allowing cancer cells to generate ATP in the absence of sufficient oxygen[5].

-

Immune Evasion: HIF-1α contributes to an immunosuppressive TME by promoting the infiltration and function of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs)[6][7]. It can also upregulate the expression of immune checkpoint molecules like PD-L1[8].

-

Extracellular Matrix Remodeling: HIF-1α influences the expression of genes involved in collagen synthesis and modification, leading to a denser, stiffer ECM that can promote tumor cell invasion and metastasis[3][9][10].

Given its central role in orchestrating these pro-tumorigenic processes, HIF-1α has emerged as a highly attractive target for cancer therapy.

PX-478: A Multi-Pronged Attack on HIF-1α

PX-478, with the chemical name S-2-amino-3-[4′-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride, is an orally bioavailable small molecule that has demonstrated significant antitumor activity in a range of preclinical cancer models[11][12]. Its primary mechanism of action is the potent and specific inhibition of HIF-1α[12].

Mechanism of HIF-1α Inhibition

PX-478 employs a multi-level strategy to suppress HIF-1α activity, ensuring a robust and sustained effect. It has been shown to:

-

Inhibit HIF-1α Translation: PX-478 can interfere with the synthesis of the HIF-1α protein[13].

-

Reduce HIF-1α mRNA Levels: The compound can also decrease the abundance of the messenger RNA that codes for HIF-1α[12].

-

Promote HIF-1α Degradation: PX-478 may also enhance the degradation of the HIF-1α protein[13].

This multifaceted inhibition occurs under both normoxic and hypoxic conditions and is independent of the von Hippel-Lindau (VHL) and p53 tumor suppressor pathways, broadening its potential applicability across different tumor types[13].

Diagram: HIF-1α Signaling and PX-478 Inhibition

Caption: PX-478 inhibits HIF-1α at multiple levels.

PX-478's Impact on the Tumor Microenvironment

By effectively shutting down HIF-1α signaling, PX-478 triggers a cascade of changes within the TME, transforming it from a pro-tumorigenic haven into a more hostile environment for cancer cells.

Anti-Angiogenic Effects

One of the most well-documented effects of PX-478 is its ability to thwart tumor angiogenesis. By inhibiting HIF-1α, PX-478 significantly reduces the expression of VEGF, a primary driver of new blood vessel formation[11]. This leads to:

-

Reduced Microvessel Density: Fewer new blood vessels are formed within the tumor.

-

Normalization of Vasculature: The existing tumor vasculature may become more organized and less leaky, which can improve the delivery of other therapeutic agents.

Immunomodulatory Role

The immune landscape of the TME is a critical determinant of tumor progression and response to immunotherapy. PX-478 has demonstrated the potential to reprogram the immunosuppressive TME.

-

T-Cell Function: While some studies suggest that HIF-1α is important for T-cell proliferation and cytotoxic function, PX-478 has been shown to enhance the anti-tumor effects of immunotherapy in some contexts. For instance, in combination with gemcitabine, PX-478 increased the proportion of tumor-infiltrating cytotoxic T-lymphocytes in a pancreatic cancer model[6]. This suggests that the net effect of HIF-1α inhibition on anti-tumor immunity can be context-dependent. It is important to note that some studies have shown that PX-478 can impair CAR T-cell function in vitro, highlighting the need for careful consideration of combination therapies[13].

-

Tumor-Associated Macrophages (TAMs): Hypoxia promotes the polarization of TAMs towards an M2-like phenotype, which is generally considered pro-tumorigenic and immunosuppressive. HIF-1α plays a role in this process[14]. While direct studies on PX-478's effect on TAMs are limited, the inhibition of HIF-1α is expected to shift the balance away from the M2 phenotype. Interestingly, one study found that HIF-1α deficiency in macrophages enhanced M2 polarization but attenuated their pro-angiogenic responses, indicating a complex role for HIF-1α in TAM function[15][16].

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are potent suppressors of T-cell immunity and their accumulation in the TME is promoted by hypoxia in a HIF-1α-dependent manner[17][18]. HIF-1α inhibition has the potential to reduce the recruitment and suppressive function of MDSCs, thereby alleviating a major brake on the anti-tumor immune response.

Remodeling the Extracellular Matrix

The ECM in tumors is often characterized by increased deposition and cross-linking of collagen, leading to a stiff and dense matrix that promotes tumor cell invasion and can act as a physical barrier to immune cell infiltration and drug delivery[1][2][19]. HIF-1α is a key regulator of this process, driving the expression of genes involved in collagen synthesis and modification, such as lysyl oxidases (LOX) and prolyl-4-hydroxylases (P4HAs)[3][10][20][21].

By inhibiting HIF-1α, PX-478 can potentially:

-

Reduce Collagen Deposition: Decrease the synthesis and deposition of collagen fibers.

-

Alter Matrix Organization: Disrupt the alignment and cross-linking of collagen, leading to a less stiff and more permissive ECM.

-

Inhibit Matrix Metalloproteinases (MMPs): While the direct effect of PX-478 on MMPs is not extensively studied, HIF-1α is known to regulate the expression of several MMPs that are crucial for ECM degradation and tumor invasion[5].

Experimental Protocols for Studying PX-478 in the TME

To facilitate further research into the multifaceted effects of PX-478, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Assays

Objective: To determine the cytotoxic and anti-proliferative effects of PX-478 on cancer cells under normoxic and hypoxic conditions.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells[11].

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of PX-478 in culture medium. Remove the old medium from the wells and add 100 µL of the PX-478 dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve PX-478).

-

Hypoxic/Normoxic Incubation: Place one set of plates in a standard incubator (normoxia: 21% O2, 5% CO2) and another set in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram: MTT Assay Workflow

Caption: A streamlined workflow for assessing cell proliferation.

Objective: To quantify the protein levels of HIF-1α and its downstream targets (e.g., VEGF, GLUT-1) in cancer cells treated with PX-478.

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of PX-478 for a specified time (e.g., 24 hours) under both normoxic and hypoxic conditions.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 7.5-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α, VEGF, GLUT-1, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Objective: To assess the effect of PX-478 on the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Prepare Conditioned Medium: Culture cancer cells with or without PX-478 for 24-48 hours. Collect the supernatant (conditioned medium) and filter it.

-

Coat Plate with Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Seed Endothelial Cells: Seed human umbilical vein endothelial cells (HUVECs) at a density of 1.5 x 10^4 cells per well onto the Matrigel-coated plate in the prepared conditioned medium.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Quantification: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vivo Assays

Objective: To evaluate the anti-tumor efficacy of PX-478 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in PBS or a mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice)[12][22].

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (width² x length)/2).

-

Drug Administration: Randomize mice into treatment groups (e.g., vehicle control, PX-478 at different doses). Administer PX-478 via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.

-

Endpoint Analysis: Monitor tumor growth and the overall health of the mice. At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Ex Vivo Analysis: Tumors can be weighed and processed for further analysis, such as immunohistochemistry, Western blotting, or flow cytometry.

Diagram: In Vivo Xenograft Workflow

Caption: A typical workflow for evaluating in vivo anti-tumor efficacy.

Objective: To quantify the extent of angiogenesis in tumors from PX-478-treated and control mice.

Protocol:

-

Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a DAB chromogen substrate.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Quantification: Identify "hot spots" of high vascularity and count the number of CD31-positive vessels in several high-power fields. Express the data as microvessel density (MVD).

Objective: To characterize and quantify the different immune cell populations within the TME following PX-478 treatment.

Protocol:

-

Tumor Dissociation: Mince freshly excised tumors and digest them with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Leukocyte Isolation: Isolate leukocytes from the tumor cell suspension using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Staining: Stain the isolated cells with a cocktail of fluorescently labeled antibodies against various immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for Tregs, CD11b and Gr-1 for MDSCs, F4/80 for macrophages). A viability dye should also be included to exclude dead cells.

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to identify and quantify the different immune cell populations as a percentage of total live CD45+ cells.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of PX-478 from preclinical studies.

Table 1: In Vitro IC50 Values of PX-478 for HIF-1α Inhibition

| Cell Line | Condition | IC50 (µM) | Reference |

| PC-3 (Prostate) | Hypoxia | 3.9 ± 2.0 | [9] |

| MCF-7 (Breast) | Hypoxia | 4.0 ± 2.0 | [9] |

| HT-29 (Colon) | Hypoxia | 19.4 ± 5.0 | [9] |

| Panc-1 (Pancreatic) | Hypoxia | 10.1 ± 1.9 | [9] |

| BxPC-3 (Pancreatic) | Hypoxia | 15.3 ± 4.8 | [9] |

| PC-3 (Prostate) | Normoxia | 2.5 ± 1.2 | [9] |

| DU-145 (Prostate) | Normoxia | ~40-50 | [8] |

Table 2: In Vivo Antitumor Activity of PX-478

| Tumor Model | Treatment | Outcome | Reference |

| HT-29 (Colon) Xenograft | 120 mg/kg PX-478, single i.p. dose | 70.7% decrease in tumor HIF-1α at 5h | [11] |

| PC-3 (Prostate) Xenograft | 100 mg/kg/day PX-478, 5 days i.p. | 64% tumor regression (large tumors) | [11] |

| Pancreatic Cancer Xenograft | Gemcitabine + PX-478 | Significantly enhanced anti-tumor effect | [6] |

Conclusion and Future Directions

PX-478 stands out as a promising therapeutic agent that targets a central node of tumor progression and therapeutic resistance. Its ability to inhibit HIF-1α translates into a multi-pronged attack on the TME, disrupting angiogenesis, modulating the immune landscape, and potentially remodeling the extracellular matrix. The detailed protocols provided in this guide offer a robust framework for researchers to further elucidate the complex mechanisms of PX-478 and to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, including immunotherapy and conventional chemotherapy.

Future research should focus on several key areas:

-

Deeper Mechanistic Insights into Immunomodulation: A more granular understanding of how PX-478 affects the various immune cell subsets within the TME is crucial for designing rational combination immunotherapy strategies.

-

Elucidating the Impact on ECM Remodeling: Further investigation into the effects of PX-478 on ECM composition, stiffness, and its interplay with both cancer and immune cells will provide a more complete picture of its TME-modifying capabilities.

-

Biomarker Development: Identifying predictive biomarkers of response to PX-478 will be essential for its clinical translation and for selecting patients who are most likely to benefit from this targeted therapy.

By continuing to unravel the intricate biology of HIF-1α and the effects of its inhibition by molecules like PX-478, the scientific community can pave the way for novel and more effective strategies to dismantle the tumor's fortress and improve outcomes for cancer patients.

References

-

Noman, M. Z., Desantis, G., Janji, B., Hasmim, M., Karray, S., Dessen, P., ... & Chouaib, S. (2014). PD-L1 is a novel direct target of HIF-1α, and its blockade under hypoxia enhanced MDSC-mediated T cell activation. The Journal of experimental medicine, 211(5), 781-790. [Link]

-

Koh, M. Y., Lemos, R., Jr, Liu, X., & Powis, G. (2008). Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α. Molecular cancer therapeutics, 7(1), 90-100. [Link]

-

Higgins, D. F., Biju, M. P., Akai, Y., Wutz, A., Johnson, R. S., & Haase, V. H. (2007). Hypoxia-inducible factor signaling in the development of tissue fibrosis. Cell cycle, 6(18), 2243-2247. [Link]

-

Gilkes, D. M., Bajpai, S., Wong, C. C., Chaturvedi, P., Hubbi, M. E., & Semenza, G. L. (2013). Hypoxia-inducible factor 1 (HIF-1) promotes extracellular matrix remodeling under hypoxic conditions by inducing P4HA1, P4HA2, and PLOD2 expression in fibroblasts. Journal of Biological Chemistry, 288(15), 10819-10829. [Link]

-

Doedens, A. L., Stockmann, C., Rubin, B. D., Nguyen, C., Azam, S. H., & Johnson, R. S. (2010). Macrophage-specific knockout of HIF-1α enhances M2-like TAM polarization and attenuates their pro-angiogenic responses. Cancer research, 70(20), 7865-7875. [Link]

-

Corzo, C. A., Condamine, T., Lu, L., Cotter, M. J., Youn, J. I., Cheng, P., ... & Gabrilovich, D. I. (2010). HIF-1α regulates function and differentiation of myeloid-derived suppressor cells in the tumor microenvironment. The Journal of experimental medicine, 207(11), 2439-2453. [Link]

-

Li, Y., & Li, H. (2025). HIF-1α modulates pancreatic cancer ECM proteins via the TGF-β1/Smad signaling pathway. Frontiers in Oncology, 15, 1369615. [Link]

-

Pfirrmann, T., Gakis, G., & Stenzl, A. (2013). HIF-1α controls extracellular matrix synthesis by epiphyseal chondrocytes. Journal of cell science, 116(Pt 9), 1819-1826. [Link]

-